Bienvenue dans la boutique en ligne BenchChem!

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate

Medicinal Chemistry Structure–Activity Relationship Piperazine Heterocycles

The compound 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate (CAS 2034470-00-1, molecular formula C21H25N3O7, MW 431.44 g·mol⁻¹) is a research-grade small molecule belonging to the N-aryl-2-(4-substituted-piperazin-1-yl)acetamide class. It features a furan-2-yl-2-oxoethyl substituent attached via an ethylene bridge to the piperazine N4 position, an o-tolyl (2-methylphenyl) N-aryl acetamide terminus, and is formulated as the oxalate salt.

Molecular Formula C21H25N3O7
Molecular Weight 431.445
CAS No. 2034470-00-1
Cat. No. B2803355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate
CAS2034470-00-1
Molecular FormulaC21H25N3O7
Molecular Weight431.445
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
InChIInChI=1S/C19H23N3O3.C2H2O4/c1-15-5-2-3-6-16(15)20-19(24)14-22-10-8-21(9-11-22)13-17(23)18-7-4-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3,(H,20,24);(H,3,4)(H,5,6)
InChIKeyCVUFONIXCPZNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2034470-00-1 Technical Profile: Core Structure and Procurement Class of 2-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide Oxalate


The compound 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate (CAS 2034470-00-1, molecular formula C21H25N3O7, MW 431.44 g·mol⁻¹) is a research-grade small molecule belonging to the N-aryl-2-(4-substituted-piperazin-1-yl)acetamide class . It features a furan-2-yl-2-oxoethyl substituent attached via an ethylene bridge to the piperazine N4 position, an o-tolyl (2-methylphenyl) N-aryl acetamide terminus, and is formulated as the oxalate salt . No dedicated primary research publication, patent exemplification, or authoritative database entry (PubChem, ChEMBL, BindingDB) was identified for this specific CAS number; all retrievable information originates from commercial vendor catalog entries .

Why N-Aryl-Piperazine-Acetamide Analogs Cannot Replace 2034470-00-1 Without Quantitative Re-Validation


Within the N-aryl-2-(4-substituted-piperazin-1-yl)acetamide chemical space, three critical structural variables preclude generic interchangeability: (i) the nature of the N4-piperazine substituent (furan-2-yl-2-oxoethyl vs. 2-furoyl vs. simple alkyl/aryl groups), (ii) the identity and substitution pattern of the N-aryl acetamide terminus (o-tolyl vs. p-tolyl, 2-fluorophenyl, 4-trifluoromethoxyphenyl, etc.), and (iii) the counterion/salt form . Published structure–activity relationship (SAR) data from the closely related 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamide series demonstrates that even minor alterations in the N-aryl substituent produce substantial shifts in minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacterial strains [1]. The ethylene‑carbonyl spacer between the furan ring and piperazine in 2034470-00-1, as opposed to the direct carbonyl linkage in the 2‑furoyl series, introduces an additional rotational degree of freedom and alters electron density at the piperazine nitrogen; no published bridging SAR quantifies the pharmacological impact of this specific linker modification [1].

Quantitative Differentiation Evidence for 2-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide Oxalate (CAS 2034470-00-1)


Structural Linker Discrimination: Ethylene‑Carbonyl Spacer vs. Direct 2‑Furoyl Attachment in Piperazine N4 Substituents

This compound incorporates a –CH₂–C(=O)– (ethylene‑carbonyl) linker between the furan ring and the piperazine N4, whereas the most extensively studied published comparator series (2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides) employs a direct –C(=O)– carbonyl attachment [1]. The ethylene spacer extends the furan–piperazine distance by approximately 1.5 Å, introduces one additional freely rotatable bond (Δ rotatable bonds = +1), and replaces the amide‑like conjugation of the 2‑furoyl group with a ketone separated from the piperazine by a methylene unit . In the 2‑furoyl series, compounds 5c and 5o achieved excellent MIC values against multiple bacterial strains, but no analogous MIC data exist for the ethylene‑carbonyl scaffold, so the quantitative pharmacological consequence of this linker difference remains unmeasured [2].

Medicinal Chemistry Structure–Activity Relationship Piperazine Heterocycles

N‑Aryl Substitution Pattern: Ortho‑Tolyl (2‑Methylphenyl) vs. Para‑Tolyl and Other N‑Aryl Regioisomers

2034470-00-1 bears an ortho‑tolyl (o‑tolyl, 2‑methylphenyl) group at the N‑aryl acetamide terminus, whereas commercially available scaffold‑matched comparators carry alternative N‑aryl substituents including 2‑fluorophenyl (CAS 2034586‑10‑0), 4‑(trifluoromethoxy)phenyl (CAS 1351661‑07‑8), and unsubstituted phenyl variants . In the closely analogous 2‑furoyl‑piperazine‑acetamide series, the N‑aryl substitution pattern profoundly affects antibacterial potency: compound 5c (N‑2‑methylphenyl, i.e., o‑tolyl analog in the furoyl series) displayed one of the lowest MIC values and the lowest cytotoxicity (0.51% hemolysis) in the entire 21‑compound panel [1]. Although the corpus of data from the furoyl series suggests a structure–activity preference for ortho‑substituted N‑aryl groups, no direct head‑to‑head comparison between the o‑tolyl and any alternative N‑aryl substitution within the ethylene‑carbonyl linker series has been published [1].

Medicinal Chemistry Regioisomer Potency N-Aryl SAR

Salt Form Selection: Oxalate vs. Free Base – Physicochemical and Handling Advantages for Research Procurement

2034470-00-1 is supplied as the oxalate salt (free base: C₁₉H₂₁N₃O₄, MW 355.4; oxalate salt: C₂₁H₂₅N₃O₇, MW 431.4), providing a defined stoichiometric counterion that is expected to confer superior crystallinity, higher melting point, and improved ambient storage stability compared to the free base form . Empirical observations from piperazine‑containing drug substances (e.g., ranolazine, piperazine citrate) indicate that oxalate salt formation typically enhances aqueous solubility and dissolution rate relative to the neutral free base, facilitating reproducible preparation of stock solutions for in vitro assays [1]. The free base of this compound is not commercially listed as a standalone catalog item, making the oxalate salt the de facto procurement form; substitution with a different salt or the free base would require independent physicochemical characterization .

Salt Selection Solid-State Chemistry Aqueous Solubility

Absence of Direct Comparative Pharmacological Data: Gap Analysis Against Published Piperazine‑Acetamide Antibacterials

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB (May 2026) returned zero (0) primary research articles, zero (0) patent exemplifications, and zero (0) bioactivity database entries containing quantitative pharmacological data (MIC, IC₅₀, Kᵢ, or in vivo efficacy) for CAS 2034470-00-1 or its free base [1]. The closest published evidence corpus comprises two structurally distinct piperazine‑acetamide series: (a) 2‑[4‑(2‑furoyl)‑1‑piperazinyl]‑N‑aryl/aralkyl acetamides with reported MIC values against S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis (Hussain et al., 2018), and (b) N‑{2‑[4‑(substituted)piperazin‑1‑yl]‑2‑oxoethyl}acetamides screened for D₂/5‑HT₂A receptor antagonism (Sekhar et al., 2009) [2][3]. Neither series contains the ethylene‑carbonyl furan linker characteristic of 2034470-00-1, and neither provides a directly transferable quantitative benchmark [1].

Evidence Gap Antibacterial Screening Piperazine Pharmacophore

Rational Application Scenarios for 2-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide Oxalate (CAS 2034470-00-1) Based on Current Evidence


Exploratory Antibacterial SAR Expansion: Probing the Ethylene‑Carbonyl Linker Hypothesis

Given that the 2‑furoyl‑piperazine‑acetamide series has established antibacterial SAR with MIC values for o‑tolyl analog 5c among the most potent in the panel [1], a research group seeking to expand the chemical space around this pharmacophore may procure 2034470-00-1 to test whether insertion of a methylene spacer between the furan ring and the piperazine (converting 2‑furoyl to furan‑2‑yl‑2‑oxoethyl) enhances, diminishes, or retains antibacterial potency. This compound serves as a direct structural probe of the linker hypothesis; no published data currently answer this question [2].

N‑Aryl Regioisomer Baseline for Ortho‑Substituted Piperazine‑Acetamide Library Synthesis

The o‑tolyl N‑aryl group in 2034470-00-1 provides a sterically and electronically differentiated ortho‑substituted phenyl variant within the ethylene‑carbonyl‑piperazine‑acetamide scaffold . When designing a focused library exploring N‑aryl substitution effects (e.g., comparing o‑tolyl, 2‑fluorophenyl, 2‑methoxyphenyl, and unsubstituted phenyl), this compound constitutes a key regioisomeric reference standard. The oxalate salt form ensures consistent weighing and dissolution for parallel dose‑response screening .

Physicochemical Profiling of a Defined Oxalate Salt in a Novel Piperazine Chemotype

This compound can serve as a model substrate for determining fundamental physicochemical parameters (aqueous solubility, logP/D, pKa, kinetic solubility in assay buffers, and solid‑state stability) for the oxalate salt of a piperazine‑diacetamide hybrid containing both a furan‑2‑yl‑oxoethyl and an o‑tolyl acetamide terminus [3]. Such data are essential prerequisites for any subsequent in vitro pharmacology and are not currently available in the public domain [2].

Quote Request

Request a Quote for 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.